3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
CAS No.: 883539-41-1
Cat. No.: VC8146842
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883539-41-1 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 |
| Standard InChI Key | AODKAVPABUIILS-UHFFFAOYSA-N |
| SMILES | CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
| Canonical SMILES | CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methoxy group at the 4-position and a 2-ethylimidazole moiety at the 3-position. Two primary forms of the compound are documented:
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Base compound: Molecular formula C₁₄H₁₆N₂O₂, molecular weight 244.29 g/mol.
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Hydrochloride salt: Molecular formula C₁₄H₁₇ClN₂O₂, molecular weight 280.75 g/mol .
The hydrochloride form incorporates a chloride ion, enhancing its solubility in polar solvents (>42.1 µg/mL at pH 7.4) .
Table 1: Comparative Molecular Properties
Stereochemical and Electronic Attributes
The compound’s imidazole ring confers basicity (pKa ~7.0), while the benzaldehyde group enables nucleophilic addition reactions. The topological polar surface area of 44.1 Ų suggests moderate membrane permeability . Rotatable bonds (n=5) and a planar aromatic system influence its conformational flexibility .
Synthesis and Derivative Formation
Synthetic Pathways
While explicit synthetic protocols are scarce, analogous compounds suggest a multi-step route:
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Mannich Reaction: Condensation of 4-methoxybenzaldehyde with 2-ethylimidazole and formaldehyde.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride derivative .
Key Derivatives
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Hydrochloride Salt: Enhances aqueous solubility for biological testing .
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3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde: Lacks the ethyl group, reducing steric hindrance.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Hydrochloride form exhibits >42.1 µg/mL solubility in aqueous buffer .
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Storage: Recommended at -20°C under inert atmosphere to prevent aldehyde oxidation.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
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NMR: ¹H NMR (DMSO-d6) signals at δ 9.95 (CHO), 7.8–6.9 (aromatic protons), and 4.5 (CH₂ linker).
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde | 2-Ethyl, 4-methoxy | 244.29 | Baseline |
| 3-(1H-Imidazol-1-ylmethyl)-4-methoxybenzaldehyde | No ethyl group | 216.24 | Reduced hydrophobicity |
| 3-(1H-Imidazol-1-yl)benzaldehyde | No methoxy or ethyl | 172.18 | Simplified structure |
Future Research Directions
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Pharmacological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibition activity.
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Solubility Optimization: Develop prodrugs or nanoformulations to enhance bioavailability.
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Synthetic Methodology: Explore catalytic asymmetric routes for enantioselective synthesis.
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